molecular formula C10H16Cl2N2O B3095994 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride CAS No. 1269384-12-4

3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride

Cat. No.: B3095994
CAS No.: 1269384-12-4
M. Wt: 251.15
InChI Key: RKCRJRKUWSBWRX-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is a chemical compound that features an amide functional group attached to a propanamide backbone, with an amino group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitrobenzaldehyde and methylamine.

    Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 3-aminobenzaldehyde is then reacted with methylamine to form the corresponding amide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-scale Reduction: Utilizing continuous flow reactors for the reduction step to ensure efficient and consistent production.

    Automated Amidation: Employing automated systems for the amidation reaction to maintain high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride undergoes several types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Corresponding amine.

    Substitution Products: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways by binding to key proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminophenyl)pyridine dihydrochloride: Similar structure but with a pyridine ring.

    3-(4-Aminophenyl)propionic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

3-(3-aminophenyl)-N-methylpropanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-12-10(13)6-5-8-3-2-4-9(11)7-8;;/h2-4,7H,5-6,11H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRJRKUWSBWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC(=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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